molecular formula C10H14FNO3S B021668 Florfenicol amine CAS No. 76639-93-5

Florfenicol amine

Cat. No. B021668
CAS RN: 76639-93-5
M. Wt: 247.29 g/mol
InChI Key: XLSYLQDVLAXIKK-NXEZZACHSA-N
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Description

Synthesis Analysis

The artificial antigen of florfenicol amine has been synthesized using the hydrolysis method, demonstrating the feasibility of creating specific antigens for this compound. This process lays the foundation for further development of immune detection methods for florfenicol amine, indicating its significance in monitoring and managing antibiotic use in food-producing animals (Chang Cha, 2014).

Molecular Structure Analysis

Analytical techniques such as micellar electrokinetic capillary chromatography have been optimized for the separation of florfenicol and florfenicol amine, demonstrating the method's selectivity by also separating structurally similar antibiotics like chloramphenicol and thiamphenicol. This optimization underscores the distinct molecular structure of florfenicol amine and its analytical differentiation from related compounds (S. Hillaert & W. van den Bossche, 2004).

Chemical Reactions and Properties

The determination of florfenicol amine in animal tissues has been achieved through methods like gas chromatography and liquid chromatography-tandem mass spectrometry (LC-MS/MS), indicating its chemical stability and reactivity under analytical conditions. These methods have been validated for various matrices, showing the compound's consistent chemical properties across different biological tissues (F. Barreto et al., 2016; Suxia Zhang et al., 2006).

Physical Properties Analysis

The pharmacokinetics of florfenicol and florfenicol amine have been extensively studied in different species, including fish and swine, highlighting the physical properties of these compounds, such as absorption, distribution, metabolism, and excretion (ADME) profiles. These studies provide insight into the environmental and biological behavior of florfenicol amine, contributing to a deeper understanding of its physical characteristics (Jing-Bin Feng et al., 2016; Jiancheng Li et al., 2006).

Chemical Properties Analysis

The development and application of analytical methods, including micellar electrokinetic chromatography and liquid chromatography-tandem mass spectrometry, underscore the chemical properties of florfenicol amine. These studies highlight the compound's behavior in response to different analytical techniques, showcasing its stability and reactivity for quantitative determinations in various matrices (S. Hillaert & W. van den Bossche, 2004; D. Sin et al., 2015).

Scientific Research Applications

1. Veterinary Medicine: Antibacterial Activity Enhancement

Florfenicol amine is used in the field of veterinary medicine, specifically for its antibacterial properties .

Application

In a study, niosomes, spherical nanocarriers formed through non-ionic surfactant self-assembly, were used to enhance the therapeutic efficacy of the broad-spectrum antibiotic florfenicol .

Method of Application

Pre-formulation studies were conducted to identify the optimal parameters for preparing florfenicol-loaded niosomes (FLNs). The formulation that consisted of Span 60, cholesterol, and dihexadecyl phosphate (DDP) at a molar ratio of 1:1:0.1 exhibited the highest entrapment efficiency (%EE) and uniform size distribution .

Results

In vitro antibacterial testing demonstrated the niosomal capacity to significantly reduce florfenicol minimum inhibitory concentration (MIC) against E. coli and S. aureus . Pharmacokinetic profiles of free florfenicol and FLN were assessed following oral administration of 30 mg florfenicol/kg body weight to healthy or E. coli –infected chickens. FLN exhibited a substantially higher maximum plasma concentration (Cmax) of florfenicol compared to free florfenicol .

2. Aquaculture: Pharmacokinetics and Tissue Distribution

Florfenicol amine is used in aquaculture, specifically for its antibacterial properties and to promote animal growth .

Application

A study was conducted to investigate the comparative pharmacokinetic profiles of florfenicol and its metabolite (florfenicol amine, FFA) in Trachinotus blochii under tropical marine conditions following a single in-feed oral administration of the recommended dose (15 mg/Kg) .

Method of Application

The study investigated the distribution of these two compounds in nine different tissues. The maximum florfenicol concentrations (Cmax) in plasma and tissues were observed within five hours (Tmax), except for bile .

Results

The Cmax ranged from 572 to 1954 ng/g or ml and was in the intestine > bile > muscle + skin > liver > gill = heart > plasma > kidney = spleen . The elimination half-life of FFC was significantly slower in the bile (38.25 ± 4.46 h) .

3. Veterinary Medicine: Anti-inflammatory Activity

Florfenicol is a bacteriostatic antibiotic that is primarily used in veterinary medicine to treat a range of diseases in farm and aquatic animals .

Application

Florfenicol has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production . This makes it useful in treating diseases where inflammation is a major concern .

Results

The use of florfenicol has led to a marked reduction in immune cell proliferation and cytokine production, indicating its effectiveness as an anti-inflammatory agent .

4. Aquaculture: Growth Promotion

Florfenicol is used in aquaculture, specifically to promote animal growth .

Application

Florfenicol is administered to aquatic animals to enhance their growth . This is particularly useful in commercial aquaculture where maximizing growth rates is a key objective .

Method of Application

The method of application typically involves incorporating the drug into the feed of the aquatic animals .

Results

The use of florfenicol has been associated with improved growth rates in various species of aquatic animals .

5. Veterinary Medicine: Inhibition of Protein Synthesis

Florfenicol is a broad-spectrum antibiotic belonging to the amphenicols class that inhibits protein synthesis by binding to bacteria’s ribosomal subunits .

Application

This drug is commonly used in veterinary medicine to treat bacterial infectious diseases in cattle, swine, poultry, and fish .

Results

The use of florfenicol has led to a marked reduction in the proliferation of bacteria, indicating its effectiveness as an antibacterial agent .

6. Aquaculture: Improvement of Extraction Efficiency

Florfenicol is used in aquaculture, specifically to improve the extraction efficiency .

Application

The addition of mixed salts not only serves to remove water and salting out but also denatures and disperses the proteins, thus preventing sample clumping and improving extraction efficiency .

Method of Application

The method of application typically involves incorporating the drug into the feed of the aquatic animals .

Results

The use of florfenicol has been associated with improved extraction efficiency in various species of aquatic animals .

Safety And Hazards

Florfenicol, from which Florfenicol amine is derived, is suspected of damaging fertility or the unborn child. It can cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Future Directions

The use of Florfenicol, from which Florfenicol amine is derived, in veterinary medicine is being explored. Future research is looking into the use of nanotechnology to improve its effectiveness . Another study has harnessed niosomes to enhance the therapeutic efficacy of Florfenicol .

properties

IUPAC Name

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSYLQDVLAXIKK-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227460
Record name Florfenicol amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Florfenicol amine

CAS RN

76639-93-5
Record name Florfenicol amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Florfenicol amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
TE Horsberg, KA Hoff, R Nordmo - Journal of Aquatic Animal …, 1996 - Wiley Online Library
… In the present study, the kinetics of the metabolite florfenicol amine were also recorded. Flor… From 48 h after administration and throughout the study, florfenicol amine was found in …
Number of citations: 148 afspubs.onlinelibrary.wiley.com
BK Park, JH Lim, MS Kim, HI Yun - Journal of Veterinary …, 2006 - Wiley Online Library
… In the present study, the kinetics of the metabolite florfenicol amine were also investigated. Florfenicol amine virtually lack antibacterial activity, but is of great interest as the marker …
Number of citations: 80 onlinelibrary.wiley.com
BK Park, JH Lim, MS Kim, YH Hwang… - Journal of Veterinary …, 2007 - Wiley Online Library
… florfenicol amine … Florfenicol amine was detected in all rabbits after iv and po administration. After iv and po administration of florfenicol, the observed C max values of florfenicol amine (…
Number of citations: 53 onlinelibrary.wiley.com
A Anadon, MA Martínez, M Martinez… - Journal of agricultural …, 2008 - ACS Publications
… and tissue concentrations of florfenicol and florfenicol-amine were measured in our laboratory … technique using solutions of florfenicol, florfenicol-amine, florfenicol alcohol, florfenicol …
Number of citations: 114 pubs.acs.org
BK Park, JH Lim, MS Kim, YH Hwang, HI Yun - Research in veterinary …, 2008 - Elsevier
… , florfenicol amine after intravenous (iv) and oral (po) administration in healthy dogs. … In this study, the florfenicol amine was slowly eliminated in comparison with its parent drug …
Number of citations: 92 www.sciencedirect.com
F Yang, F Yang, G Wang, T Kong, B Liu - Aquaculture, 2019 - Elsevier
The pharmacokinetic profiles of florfenicol (FF) and florfenicol amine (FFA) following a single oral dose of FF at 10 mg·kg −1 body weight were compared in crucian carp reared at three …
Number of citations: 33 www.sciencedirect.com
F Yang, F Yang, T Kong, G Wang… - Journal of veterinary …, 2018 - Wiley Online Library
The pharmacokinetic profiles of florfenicol ( FF ) or florfenicol amine ( FFA ) in crucian carp were compared at different water temperatures after single intramuscular administration of FF …
Number of citations: 24 onlinelibrary.wiley.com
JB Feng, DR Huang, M Zhong, P Liu… - Journal of fish …, 2016 - Wiley Online Library
… The apparent metabolic rate (AMR) of florfenicol amine was calculated as the ratio of AUC of florfenicol amine and the sum of AUC of florfenicol and florfenicol amine. The apparent …
Number of citations: 38 onlinelibrary.wiley.com
K Xie, L Jia, Y Yao, D Xu, S Chen, X Xie, Y Pei… - … of chromatography B, 2011 - Elsevier
… Florfenicol-amine is the longest-lived major metabolite in the liver from cattle [11]. Although the ratio of them is different in different species, FFA is always the largest in all metabolites in …
Number of citations: 95 www.sciencedirect.com
F Barreto, C Ribeiro, RB Hoff, T Dalla Costa - Journal of Chromatography A, 2016 - Elsevier
… The method was fully validated for several species and include the major FF metabolite, florfenicol amine (FFA). This approach provides a large sample processing capacity in order to …
Number of citations: 86 www.sciencedirect.com

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